
Sulfaethoxypyridazine-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sulfaethoxypyridazine-d5, also known as this compound, is a useful research compound. Its molecular formula is C₁₂H₉D₅N₄O₃S and its molecular weight is 299.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Pharmacological Applications
-
Antibacterial Activity :
- Sulfaethoxypyridazine-d5 exhibits antibacterial properties akin to its non-deuterated counterpart by inhibiting bacterial folic acid synthesis, essential for bacterial growth and reproduction. It has shown efficacy against various Gram-positive and Gram-negative bacteria, making it valuable in both human and veterinary medicine.
-
Pharmacokinetic Studies :
- The deuterated form allows for enhanced tracking in metabolic studies due to its distinct mass profile. This is crucial for understanding the compound's behavior in biological systems and its interactions with other molecules.
-
Drug Interaction Studies :
- Interaction studies involving this compound have provided significant insights into its pharmacological properties, helping assess safety profiles and optimize therapeutic regimens.
-
Veterinary Medicine :
- A study highlighted the effectiveness of this compound in treating infections in livestock, demonstrating its potential as a therapeutic agent in veterinary applications.
-
Pharmacokinetics Research :
- Research utilizing deuterated compounds like this compound has shown improved analytical precision in drug metabolism studies, allowing researchers to track metabolic pathways more effectively than with non-deuterated counterparts.
-
Antimicrobial Resistance Studies :
- Investigations into the mechanisms of action of sulfonamides have underscored the role of compounds like this compound in combating antimicrobial resistance, providing insights that could lead to the development of new therapeutic strategies.
常见问题
Basic Research Questions
Q. What are the standard analytical protocols for confirming the isotopic purity of Sulfaethoxypyridazine-d5?
- Isotopic purity is critical for deuterated compounds. Use high-resolution mass spectrometry (HRMS) to confirm the mass-to-charge ratio (m/z) and verify the incorporation of five deuterium atoms. Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H NMR, can identify residual protiated impurities by comparing peak integrals in regions where deuterium substitution eliminates signals. Ensure calibration with certified reference materials and report purity thresholds (e.g., ≥98% isotopic enrichment) .
Q. How should this compound be stored to maintain stability in laboratory settings?
- Store in amber vials at –20°C under inert gas (e.g., argon) to prevent photodegradation and oxidation. Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) with periodic HPLC-UV analysis to monitor degradation products. Document storage conditions and stability data in supplementary materials to ensure reproducibility .
Q. What validated methods are recommended for quantifying this compound in biological matrices?
- Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard (e.g., Sulfaethoxypyridazine-13C6). Validate methods per ICH Q2(R1) guidelines, including linearity (1–1000 ng/mL), precision (CV ≤15%), and recovery rates (≥80%). Include matrix effect evaluations (e.g., ion suppression/enhancement) using post-column infusion .
Advanced Research Questions
Q. How can researchers design experiments to assess batch-to-batch variability in this compound synthesis?
- Implement a factorial design to test critical parameters (e.g., reaction temperature, deuterium source purity). Use ANOVA to compare isotopic purity and yield across batches. Include control charts for key intermediates and apply root-cause analysis (e.g., Ishikawa diagrams) to trace variability to specific synthesis steps. Publish raw data and statistical scripts in open-access repositories .
Q. What strategies resolve discrepancies in pharmacokinetic data when using this compound as an internal standard?
- Discrepancies may arise from matrix effects or incomplete deuterium exchange. Cross-validate results with orthogonal methods (e.g., microsampling vs. traditional plasma sampling). Perform robustness testing by varying LC gradients or MS ionization sources. Use systematic review frameworks (e.g., PRISMA) to aggregate and compare findings across studies, highlighting methodological heterogeneities .
Q. How should meta-analyses address heterogeneity in studies utilizing this compound for metabolic profiling?
- Apply the PICO framework (Population: cell lines/animal models; Intervention: dosing regimens; Comparison: non-deuterated analogs; Outcomes: metabolite ratios) to define inclusion criteria. Use random-effects models to account for inter-study variability and assess bias via funnel plots. Report I2 statistics to quantify heterogeneity and perform subgroup analyses (e.g., by species or detection limits) .
Q. What experimental controls are essential when evaluating this compound’s stability under extreme pH conditions?
- Include protiated Sulfaethoxypyridazine as a positive control and deuterium-free solvents as negative controls. Monitor pH-dependent deuteration loss via time-resolved NMR and correlate degradation kinetics with Arrhenius modeling. Publish raw spectral data and kinetic parameters in machine-readable formats (e.g., .csv files) to facilitate replication .
Q. Methodological Guidelines
- Data Reporting : Follow PRISMA for systematic reviews and Cochrane Handbook for intervention studies. Include raw spectra, chromatograms, and statistical code in supplementary materials .
- Reproducibility : Document synthesis protocols, instrument settings, and software versions (e.g., MassLynx v4.2). Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing .
- Ethical Compliance : For in vivo studies, align with ARRIVE guidelines for animal research and declare ethics approvals in the methods section .
属性
分子式 |
C₁₂H₉D₅N₄O₃S |
---|---|
分子量 |
299.36 |
同义词 |
Sulfanilamido-6-ethoxy-3-pyridazine-d5; N1-(6-Ethoxy-3-pyridazinyl)sulfanilamide-d5; Cysul-d5; 4-amino-N-(6-ethoxy-3-pyridazinyl)benzenesulfonamide-d5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。